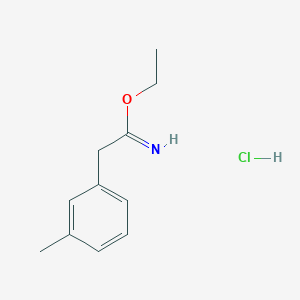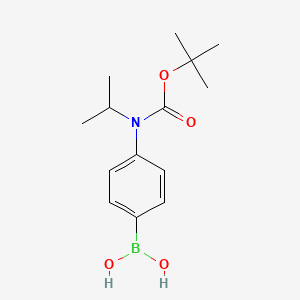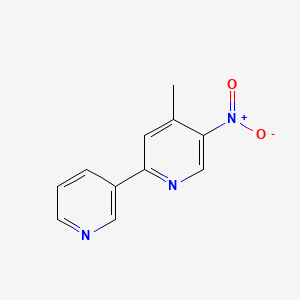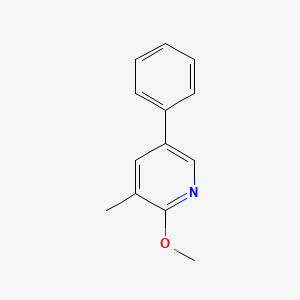
6-Amino-3-phenylpicolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-phenylpicolinic acid (6-APA) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, which is a naturally occurring substance found in plants, animals, and fungi. 6-APA has a wide range of applications in biochemistry and physiology, as it can be used to study the structure, function, and interactions of proteins and enzymes. In addition, 6-APA is often used in laboratory experiments due to its high degree of solubility in water and other solvents.
Aplicaciones Científicas De Investigación
6-Amino-3-phenylpicolinic acid, 95% has a wide range of applications in scientific research. It is used to study the structure, function, and interactions of proteins and enzymes. For example, 6-Amino-3-phenylpicolinic acid, 95% has been used to study the catalytic mechanisms of enzymes, such as the enzyme glucose-6-phosphate dehydrogenase. In addition, 6-Amino-3-phenylpicolinic acid, 95% has been used to study the structure and function of membrane proteins, such as the aquaporin-1 water channel. 6-Amino-3-phenylpicolinic acid, 95% has also been used to study the structure and function of DNA and RNA molecules.
Mecanismo De Acción
6-Amino-3-phenylpicolinic acid, 95% is an organic compound that binds to proteins and enzymes, which alters their structure and function. The binding of 6-Amino-3-phenylpicolinic acid, 95% to proteins and enzymes can cause changes in the catalytic activity of the enzyme, the structure of the protein, and the interactions between the enzyme and its substrate. 6-Amino-3-phenylpicolinic acid, 95% can also interact with DNA and RNA molecules, which can affect the transcription and translation of genetic information.
Biochemical and Physiological Effects
The binding of 6-Amino-3-phenylpicolinic acid, 95% to proteins and enzymes can have a wide range of biochemical and physiological effects. For example, the binding of 6-Amino-3-phenylpicolinic acid, 95% to glucose-6-phosphate dehydrogenase can inhibit the enzyme, which can lead to a decrease in the production of glucose-6-phosphate. In addition, the binding of 6-Amino-3-phenylpicolinic acid, 95% to aquaporin-1 can lead to an increase in water permeability, which can affect the osmotic balance of cells. 6-Amino-3-phenylpicolinic acid, 95% can also interact with DNA and RNA molecules, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Amino-3-phenylpicolinic acid, 95% in laboratory experiments has several advantages. First, 6-Amino-3-phenylpicolinic acid, 95% is a simple, efficient, and cost-effective method for studying proteins and enzymes. Second, 6-Amino-3-phenylpicolinic acid, 95% has a high degree of solubility in water and other solvents, which makes it easy to use in laboratory experiments. Finally, 6-Amino-3-phenylpicolinic acid, 95% is a stable compound, which makes it suitable for long-term experiments.
There are also some limitations to the use of 6-Amino-3-phenylpicolinic acid, 95% in laboratory experiments. First, 6-Amino-3-phenylpicolinic acid, 95% can bind to proteins and enzymes, which can lead to changes in their structure and function. Second, 6-Amino-3-phenylpicolinic acid, 95% can interact with DNA and RNA molecules, which can lead to changes in gene expression. Finally, 6-Amino-3-phenylpicolinic acid, 95% can have toxic effects on cells, which can limit its use in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on 6-Amino-3-phenylpicolinic acid, 95%. First, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 6-Amino-3-phenylpicolinic acid, 95%. Second, more research could be conducted to improve the understanding of the biochemical and physiological effects of 6-Amino-3-phenylpicolinic acid, 95% on proteins, enzymes, DNA, and RNA molecules. Third, further research could be conducted to develop new methods for using 6-Amino-3-phenylpicolinic acid, 95% in laboratory experiments. Fourth, more research could be conducted to develop new applications for 6-Amino-3-phenylpicolinic acid, 95% in scientific research. Finally, more research could be conducted to develop new methods for measuring and quantifying the effects of 6-Amino-3-phenylpicolinic acid, 95% on proteins, enzymes, DNA, and RNA molecules.
Métodos De Síntesis
6-Amino-3-phenylpicolinic acid, 95% can be synthesized in a two-step process. First, picolinic acid is reacted with an alkyl halide in an SN2 reaction to form a substituted picolinic acid. The second step involves the reaction of the substituted picolinic acid with an amine to form 6-Amino-3-phenylpicolinic acid, 95%. This two-step synthesis method is simple, efficient, and produces high yields of 6-Amino-3-phenylpicolinic acid, 95%.
Propiedades
IUPAC Name |
6-amino-3-phenylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-7-6-9(11(14-10)12(15)16)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKARACNLIDYMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-phenylpicolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)












